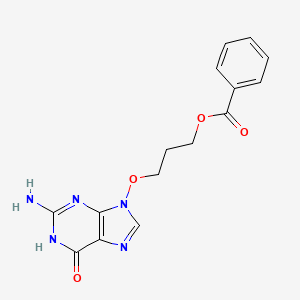
6H-Purin-6-one, 2-amino-9-(2-(benzoyloxy)ethoxy)-1,9-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl benzoate is a synthetic organic compound that combines a purine derivative with a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl benzoate typically involves the following steps:
Formation of the Purine Derivative: The purine derivative, 2-amino-6-oxo-1H-purin-9(6H)-yl, is synthesized through a series of reactions starting from readily available precursors such as guanine or adenine.
Esterification: The purine derivative is then reacted with 3-chloropropyl benzoate in the presence of a base such as potassium carbonate to form the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the purine and benzoate moieties.
Reduction: Reduced forms of the purine derivative.
Substitution: Substituted benzoate esters with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl benzoate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting its function. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate
- 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl butyrate
- 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl formate
Uniqueness
Compared to similar compounds, 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl benzoate is unique due to its specific ester moiety, which can influence its chemical reactivity and biological activity. The benzoate ester may enhance the compound’s ability to interact with certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
114778-62-0 |
|---|---|
Molekularformel |
C15H15N5O4 |
Molekulargewicht |
329.31 g/mol |
IUPAC-Name |
3-[(2-amino-6-oxo-1H-purin-9-yl)oxy]propyl benzoate |
InChI |
InChI=1S/C15H15N5O4/c16-15-18-12-11(13(21)19-15)17-9-20(12)24-8-4-7-23-14(22)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H3,16,18,19,21) |
InChI-Schlüssel |
LLPXGUZTXARLAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCCCON2C=NC3=C2N=C(NC3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
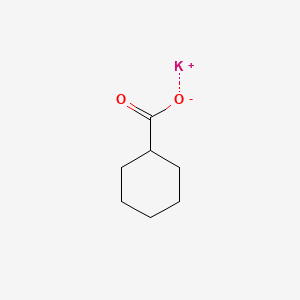



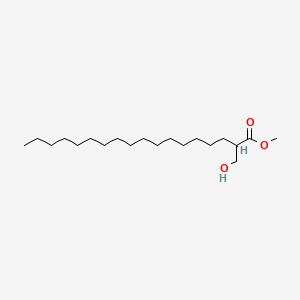
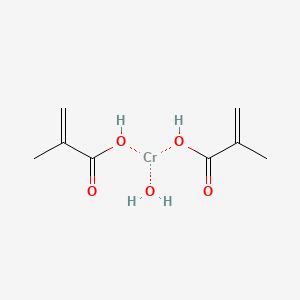
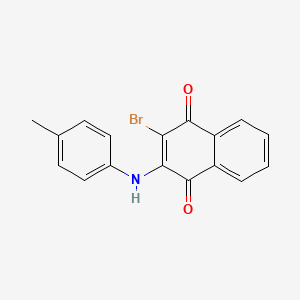
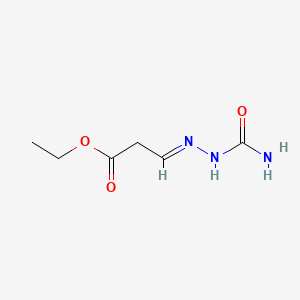
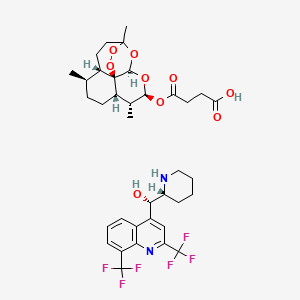
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)

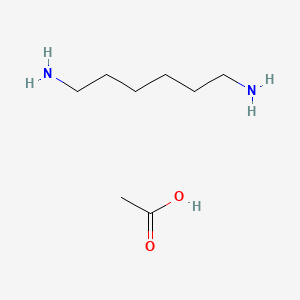
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)
